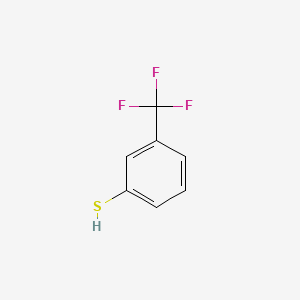

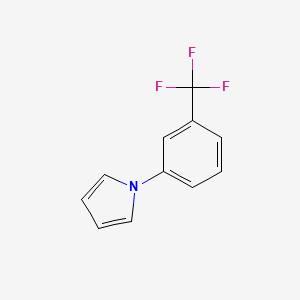

1-(3-(trifluorometil)fenil)-1H-pirrol

Descripción general

Descripción

1-[3-(trifluoromethyl)phenyl]-1H-pyrrole is a compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are five-membered aromatic rings with a nitrogen atom. The trifluoromethyl group attached to the phenyl ring in this compound suggests that it may have unique electronic properties due to the strong electron-withdrawing effect of the trifluoromethyl group.

Synthesis Analysis

The synthesis of related trifluoromethyl phenyl-substituted pyrroles has been explored in various studies. For instance, a series of meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins were synthesized through a trifluoroacetic acid-catalyzed condensation of pyrrole with 3,5-bis(trifluoromethyl)benzaldehyde . Additionally, the synthesis of 3-hydroxy-3-(trifluoromethyl)-1H-pyrrol-2(3H)-ones was achieved using a condensation-cyclization reaction of beta-enamino esters and ethyl trifluoropyruvate, catalyzed by trifluoroacetic acid . These methods could potentially be adapted for the synthesis of 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be significantly influenced by substituents. For example, the presence of a trifluoromethyl group has been shown to affect the molecular structure and aromaticity of the pyrrole ring, as demonstrated through molecular modeling and single-crystal X-ray measurements . This suggests that the trifluoromethyl group in 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole would also impact its molecular structure.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. Electrophilic substitution reactions, such as formylation and acetylations, have been reported for 1-pentafluorophenyl-1H-pyrrole derivatives . Moreover, the presence of a trifluoromethyl group can lead to competitive mono- and dilithiation, which can be selectively directed to produce mono- or dicarboxylated derivatives . These reactions could be relevant for further functionalization of 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The electron-withdrawing trifluoromethyl group is likely to lower the electron density on the pyrrole ring, potentially affecting properties such as acidity, basicity, and reactivity. The electronic interaction in diferrocenyl-1-phenyl-1H-pyrroles, for example, was studied using electrochemistry and spectro-electrochemistry, revealing that substituents can tune the electronic properties of the molecule . Similarly, the optical and electrochemical properties of meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins showed a decrease in the HOMO-LUMO gap with increasing size of the conjugated macrocycles . These findings could provide insights into the properties of 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole.

Aplicaciones Científicas De Investigación

Aplicación en medicamentos aprobados por la FDA

El grupo trifluorometil (TFM, -CF3), que forma parte del compuesto "1-(3-(trifluorometil)fenil)-1H-pirrol", se encuentra en muchos medicamentos aprobados por la FDA . El grupo TFM ha participado en varias reacciones químicas, como reacciones de acoplamiento, reacciones nucleofílicas y reacciones electrófilas .

Inhibidores del receptor del factor de crecimiento endotelial vascular

La N1-(3-(trifluorometil)fenil) isoftalamida, un derivado de "this compound", se ha identificado como un prometedor inhibidor del receptor del factor de crecimiento endotelial vascular . Este receptor juega un papel crucial en la angiogénesis, que es la formación de nuevos vasos sanguíneos, un proceso que a menudo es explotado por las células cancerosas para asegurar su crecimiento y supervivencia.

Antagonistas del receptor de progesterona

Los derivados de fosfina-borano de B-(trifluorometil)fenil, que incluyen "this compound", se han diseñado como nuevos antagonistas del receptor de progesterona . Estos compuestos podrían utilizarse potencialmente en el tratamiento de enfermedades como la endometriosis y el cáncer de mama, donde el receptor de progesterona juega un papel clave.

Síntesis de 3-(3-trifluorometilfenil)propanal

“this compound” se puede utilizar en la síntesis de 3-(3-trifluorometilfenil)propanal . Este compuesto es importante para la producción sostenible de varios productos químicos.

Modificación de la sacarosa

“this compound” se puede utilizar en la modificación de la sacarosa . Este proceso puede conducir a la creación de nuevos compuestos con aplicaciones potenciales en diversos campos, como la ciencia de los alimentos y los productos farmacéuticos.

Potenciales inhibidores de la proteína cinasa tipo 2

Los derivados de N1-(3-(trifluorometil)fenil) isoftalamida, que incluyen "this compound", se han construido como potenciales inhibidores de la proteína cinasa tipo 2 . Las proteínas cinasas suelen ser objetivos para el tratamiento del cáncer, ya que desempeñan un papel clave en la señalización celular y el crecimiento.

Mecanismo De Acción

Target of Action

It is known that pyrrole and its analogs have diverse biological and medicinal importance . They are involved in various biological processes such as photosynthesis, oxygen transport, storage, and redox cycling reactions .

Mode of Action

Pyrrole and its analogs are known to have therapeutic potential, specifically in anticancer, anti-inflammatory, antiviral, and antituberculosis treatments . They are also known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Biochemical Pathways

Pyrrole and its analogs are known to interact with various biochemical pathways due to their diverse therapeutic applications .

Pharmacokinetics

The molecular weight of the compound is 2302295 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

It is known that pyrrole and its analogs have diverse therapeutic applications, suggesting that they may have a variety of molecular and cellular effects .

Propiedades

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c12-11(13,14)9-4-3-5-10(8-9)15-6-1-2-7-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOYJGQSAGJWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968643 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53871-26-4 | |

| Record name | Pyrrole, 1-(alpha,alpha,alpha-trifluoro-m-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053871264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

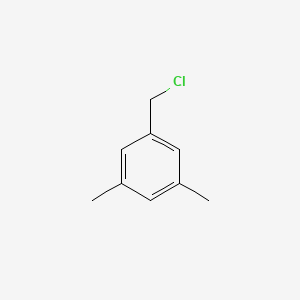

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[2,1,6-de]quinolizine](/img/structure/B1345626.png)